3-Chloro-3'-(1,3-dioxolan-2-YL)-5-fluorobenzophenone
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Overview
Description
3-Chloro-3’-(1,3-dioxolan-2-YL)-5-fluorobenzophenone is a chemical compound with the molecular formula C16H12ClFO3. It is a member of the benzophenone family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro group, a fluorine atom, and a dioxolane ring attached to the benzophenone core.
Preparation Methods
The synthesis of 3-Chloro-3’-(1,3-dioxolan-2-YL)-5-fluorobenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzophenone and 5-fluorobenzophenone.
Formation of Dioxolane Ring: The dioxolane ring is introduced through a reaction with ethylene glycol in the presence of an acid catalyst.
Chlorination and Fluorination: The chloro and fluoro groups are introduced through halogenation reactions using reagents like thionyl chloride and fluorine gas.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
3-Chloro-3’-(1,3-dioxolan-2-YL)-5-fluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-3’-(1,3-dioxolan-2-YL)-5-fluorobenzophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-3’-(1,3-dioxolan-2-YL)-5-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups enhance its reactivity, allowing it to interact with enzymes and receptors in biological systems. The dioxolane ring provides stability and modulates its physicochemical properties, influencing its bioavailability and efficacy.
Comparison with Similar Compounds
3-Chloro-3’-(1,3-dioxolan-2-YL)-5-fluorobenzophenone can be compared with other similar compounds, such as:
3-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone: Lacks the fluorine atom, resulting in different reactivity and applications.
3-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone: Similar structure but with a different position of the fluorine atom, affecting its chemical properties and uses.
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO3/c17-13-7-12(8-14(18)9-13)15(19)10-2-1-3-11(6-10)16-20-4-5-21-16/h1-3,6-9,16H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDJREPVTXABAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645079 |
Source
|
Record name | (3-Chloro-5-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-43-8 |
Source
|
Record name | (3-Chloro-5-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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